molecular formula C23H20N2O4 B2837534 (Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 526188-40-9

(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Numéro de catalogue: B2837534
Numéro CAS: 526188-40-9
Poids moléculaire: 388.423
Clé InChI: GIGFJOHNIKAJLC-ATVHPVEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a heterocyclic molecule featuring a naphtho[1,2-b]furan core fused with a pyridine substituent. Its Z-configuration at the methyleneamino group and the ethyl ester moiety at position 3 contribute to its stereochemical and electronic properties. Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous heterocyclic systems .

Propriétés

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-methylpyridin-2-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-4-28-23(27)19-14(3)29-22-16-8-6-5-7-15(16)21(26)17(20(19)22)12-25-18-11-13(2)9-10-24-18/h5-12,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYWATXOLFZSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 526188-42-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyridine ring suggests potential interactions with receptors or enzymes involved in neurotransmission and metabolic processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other compounds that contain pyridine moieties.
  • Receptor Modulation : Its structure may allow it to bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a similar naphthoquinone backbone have shown effectiveness against various bacterial strains.

Organism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

Anticancer Properties

Preliminary studies suggest that (Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in vitro.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.4
MCF7 (breast cancer)22.3

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of naphthoquinone derivatives demonstrated that compounds structurally related to (Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chains significantly affected the potency of these compounds.
  • Anticancer Research : In another investigation focusing on the cytotoxic properties of naphthoquinone derivatives, it was found that the compound induced significant apoptosis in HeLa cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct heterocycles, primarily pyrrolo[1,2-b]pyridazine derivatives (e.g., compounds from EP 4 374 877 A2). While these share some functional groups (e.g., trifluoromethyl, cyano, or morpholine substituents), their core frameworks differ significantly from the naphtho[1,2-b]furan system. Below is a comparative analysis based on structural and synthetic aspects:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Pathway Potential Applications
Target Compound (Z-isomer) Naphtho[1,2-b]furan 4-Methylpyridin-2-ylamino, ethyl ester Condensation/cyclization Undisclosed (likely medicinal)
Pyrrolo[1,2-b]pyridazine Derivatives (EP 4 374 877 A2) Pyrrolo-pyridazine Trifluoromethyl, morpholinylethoxy, cyano Multi-step alkylation/amidation Kinase inhibition, oncology

Key Differences:

Pyrrolo-pyridazines (e.g., EP 4 374 877 A2 derivatives) exhibit greater flexibility due to their bicyclic structure, which may improve metabolic stability in vivo .

Substituent Effects: The 4-methylpyridin-2-ylamino group in the target compound introduces hydrogen-bonding capability, analogous to the morpholinylethoxy groups in EP 4 374 877 A2 compounds. However, the latter’s trifluoromethyl groups enhance lipophilicity, a critical factor in blood-brain barrier penetration .

Synthetic Complexity :

  • The target compound’s fused aromatic system likely requires precise regioselective steps, whereas pyrrolo-pyridazine derivatives are synthesized via modular alkylation/amidation sequences, enabling rapid diversification .

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound are provided.
  • Biological Activity : While EP 4 374 877 A2 compounds demonstrate kinase inhibition (e.g., JAK/STAT pathways), the target compound’s bioactivity remains uncharacterized in the evidence .
  • Thermodynamic Properties : Substituent-induced polarity differences (e.g., ester vs. carboxamide groups) suggest variations in solubility and bioavailability, but experimental data are lacking.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.